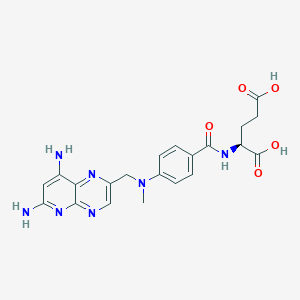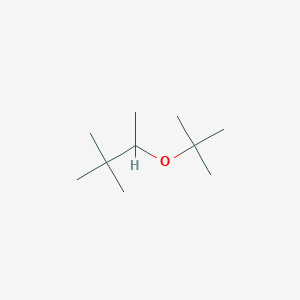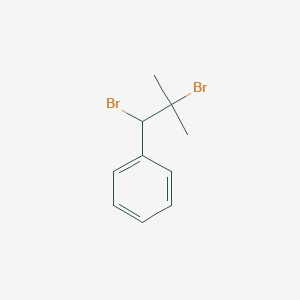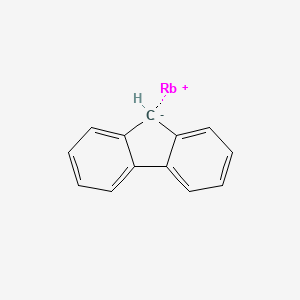
9H-fluoren-9-ide;rubidium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ide;rubidium(1+) is a chemical compound that combines the organic anion 9H-fluoren-9-ide with the alkali metal cation rubidium(1+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ide;rubidium(1+) typically involves the reaction of 9H-fluorene with a rubidium salt under specific conditions. One common method is the deprotonation of 9H-fluorene using a strong base such as potassium hydroxide (KOH) in the presence of a solvent like tetrahydrofuran (THF). The resulting 9H-fluoren-9-ide anion is then reacted with rubidium chloride (RbCl) to form the desired compound .
Industrial Production Methods
While specific industrial production methods for 9H-fluoren-9-ide;rubidium(1+) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ide;rubidium(1+) can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert 9-fluorenone back to 9H-fluoren-9-ide under appropriate conditions.
Substitution: The compound can participate in substitution reactions where the rubidium ion is replaced by other cations.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various metal salts can be used to replace the rubidium ion.
Major Products Formed
Oxidation: 9-fluorenone.
Reduction: 9H-fluoren-9-ide.
Substitution: Compounds with different metal cations.
Scientific Research Applications
9H-fluoren-9-ide;rubidium(1+) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ide;rubidium(1+) involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of 9H-fluoren-9-ide have been shown to bind to α7-nicotinic acetylcholine receptors, which are involved in various neurological processes . The binding affinity and selectivity of these derivatives make them useful for imaging and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-one: An oxidized form of 9H-fluoren-9-ide, known for its use in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
9H-fluoren-9-ide;rubidium(1+) is unique due to the presence of the rubidium cation, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of alkali metal cations in various chemical and biological processes.
Properties
CAS No. |
24331-68-8 |
|---|---|
Molecular Formula |
C13H9Rb |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
9H-fluoren-9-ide;rubidium(1+) |
InChI |
InChI=1S/C13H9.Rb/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1 |
InChI Key |
JHNMONYIFVLCLU-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C2=CC=CC=C2C3=CC=CC=C31.[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

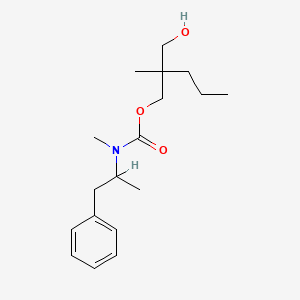
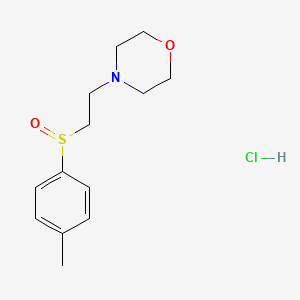
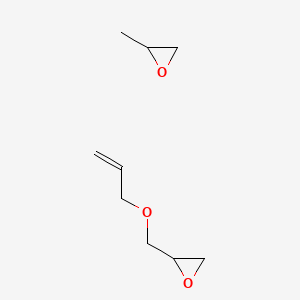
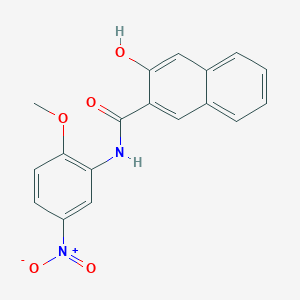
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
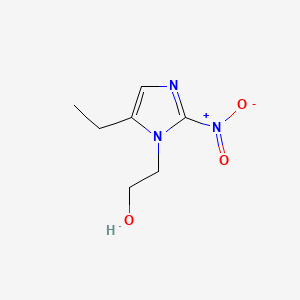
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
